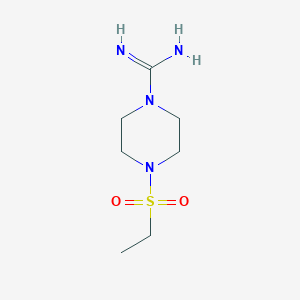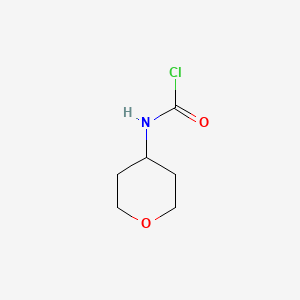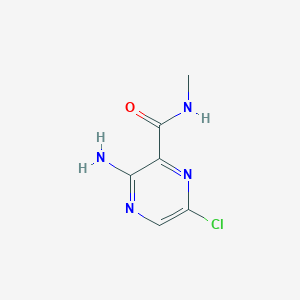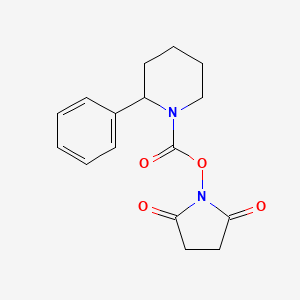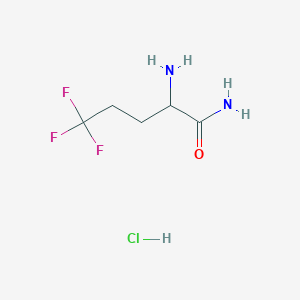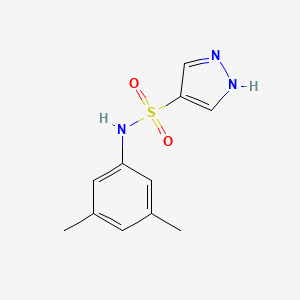
N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a sulfonamide group and a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylphenylhydrazine with a suitable sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonamide group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methyl groups. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent. Its sulfonamide group is known for its antibacterial properties, which can be harnessed in the development of new antibiotics.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-thiol
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-amine
Comparison:
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide features a carboxamide group, making it more suitable for applications requiring hydrogen bonding interactions.
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-thiol contains a thiol group, which can participate in redox reactions and form disulfide bonds.
- N-(3,5-dimethylphenyl)-1H-pyrazole-4-amine has an amine group, providing basicity and nucleophilicity for various chemical reactions.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-9(2)5-10(4-8)14-17(15,16)11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13) |
Clave InChI |
DCJAOTYCPOKWPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CNN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


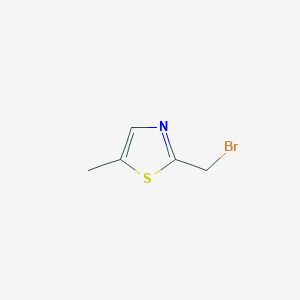


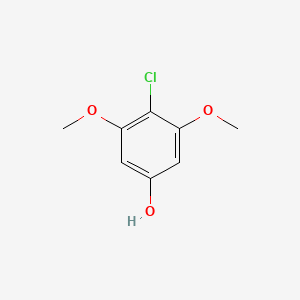
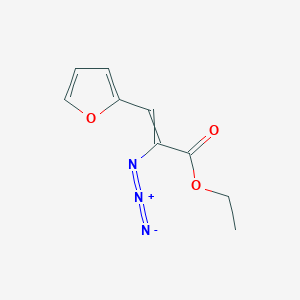
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
